2-(2-fluorophenoxy)-N-[3-(1,2-oxazol-4-yl)propyl]acetamide
Description
Properties
IUPAC Name |
2-(2-fluorophenoxy)-N-[3-(1,2-oxazol-4-yl)propyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O3/c15-12-5-1-2-6-13(12)19-10-14(18)16-7-3-4-11-8-17-20-9-11/h1-2,5-6,8-9H,3-4,7,10H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLYLDJVERFDCPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NCCCC2=CON=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(2-fluorophenoxy)-N-[3-(1,2-oxazol-4-yl)propyl]acetamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the fluorophenoxy intermediate: This step involves the reaction of 2-fluorophenol with an appropriate acylating agent to form the fluorophenoxy intermediate.
Formation of the oxazole ring: The intermediate is then reacted with a suitable reagent to form the oxazole ring. This step often involves cyclization reactions under specific conditions.
Coupling of the intermediates: The final step involves coupling the fluorophenoxy intermediate with the oxazole intermediate under appropriate conditions to form the desired compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
2-(2-fluorophenoxy)-N-[3-(1,2-oxazol-4-yl)propyl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenoxy group, using reagents such as halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(2-fluorophenoxy)-N-[3-(1,2-oxazol-4-yl)propyl]acetamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-fluorophenoxy)-N-[3-(1,2-oxazol-4-yl)propyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Acetamide Derivatives
Structural and Functional Group Variations
The following table summarizes key structural differences and inferred properties compared to analogous compounds:
Key Observations:
- Fluorinated Substituents: The target compound’s 2-fluorophenoxy group balances lipophilicity and polarity, contrasting with DDU86439’s 3-fluorophenyl-indazole system, which improves trypanosomal inhibition .
- Heterocyclic Moieties : The 1,2-oxazole ring (position 4) in the target compound may offer distinct spatial orientation compared to indazole (DDU86439) or 3-substituted oxazole (). Positional differences in heterocycles significantly impact receptor interactions .
- Side Chain Modifications: The dimethylamino group in DDU86439 increases basicity, enhancing solubility, whereas the oxazole-terminated propyl chain in the target compound may reduce basicity but improve metabolic stability .
Pharmacological and Functional Comparisons
- Anti-Parasitic Activity: DDU86439 demonstrates potent activity against Trypanosoma brucei (EC₅₀ = 6.9 µM) due to its indazole core and fluorophenyl group . The target compound’s oxazole ring and fluorophenoxy group may target different enzymes or receptors.
- Stereochemical Complexity: Compounds in (e.g., Entry e) feature stereocenters and hydroxyl/amino groups, enabling high-affinity interactions with proteases or kinases. The target compound’s simpler structure may prioritize membrane permeability over selectivity .
- Environmental Impact : Perfluoroalkylthio acetamides () exhibit environmental persistence due to strong C-F bonds, whereas the target compound’s single fluorine atom poses lower bioaccumulation risks .
Physicochemical Properties
- Lipophilicity: Fluorine and oxazole in the target compound likely yield moderate logP values (~2–3), balancing blood-brain barrier penetration and aqueous solubility. DDU86439’s indazole and dimethylamino groups may increase logP, favoring tissue distribution .
- Metabolic Stability : The oxazole ring’s metabolic resistance to oxidation could enhance the target compound’s half-life compared to morpholine or pyridine-containing analogs (e.g., ) .
Biological Activity
The compound 2-(2-fluorophenoxy)-N-[3-(1,2-oxazol-4-yl)propyl]acetamide is a derivative of oxazole and phenoxy compounds that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound includes a fluorophenoxy group and an oxazole moiety, which contribute to its unique pharmacological properties. The presence of the fluorine atom enhances lipophilicity, potentially improving bioavailability.
Molecular Formula
- C : 15
- H : 16
- F : 1
- N : 1
- O : 3
Molecular Weight
- Molecular Weight : 273.29 g/mol
Anticonvulsant Activity
Research indicates that compounds similar to this compound exhibit significant anticonvulsant properties. For instance, studies on related oxadiazole derivatives have shown considerable efficacy in both PTZ (Pentylenetetrazol) and MES (Maximal Electroshock) models, suggesting a mechanism involving benzodiazepine receptors and other unknown pathways .
Anti-inflammatory Properties
The compound is also being investigated for its anti-inflammatory effects. Substituted oxazoles have been noted for their ability to modulate inflammatory pathways, potentially through inhibition of specific enzymes involved in the inflammatory response. This suggests a promising avenue for the treatment of inflammation-related disorders .
The mechanism by which this compound exerts its effects is not fully elucidated but may involve:
- Receptor Modulation : Interaction with benzodiazepine receptors.
- Enzyme Inhibition : Targeting enzymes involved in inflammatory processes.
Study 1: Anticonvulsant Efficacy
In a study examining various oxadiazole derivatives, compound 3 (a close analogue) demonstrated significant anticonvulsant activity in both PTZ and MES models. The findings suggest that structural modifications can enhance efficacy against seizures .
Study 2: Anti-inflammatory Effects
Research on substituted oxazoles revealed their potential in treating inflammatory conditions. The compounds were effective in reducing markers of inflammation in animal models, indicating their therapeutic potential for conditions like arthritis and other inflammatory diseases .
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | Model Used | Efficacy Level |
|---|---|---|---|
| This compound | Anticonvulsant | PTZ/MES | Significant |
| Compound 3 (related oxadiazole) | Anticonvulsant | PTZ/MES | High |
| Substituted oxazoles | Anti-inflammatory | Animal Models | Moderate to High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
